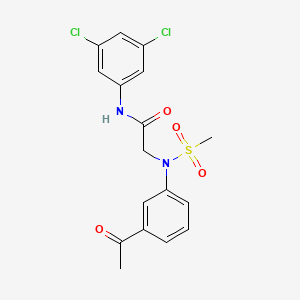![molecular formula C19H21BrN2O3S2 B4178334 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4178334.png)
1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide
Übersicht
Beschreibung
1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide, also known as BPTP, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide exerts its therapeutic effects through multiple mechanisms of action. One of the primary mechanisms is the inhibition of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. By inhibiting PTPs, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide can modulate various signaling pathways involved in cell growth, differentiation, and survival. Additionally, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects
1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation by activating the caspase pathway and inhibiting the Akt/mTOR pathway. In diabetes models, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue. In neurodegenerative disorder models, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to protect neurons from oxidative stress and improve cognitive function by activating the AMPK pathway and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide for lab experiments is its potent inhibitory activity against PTPs, which makes it a valuable tool for studying cellular signaling pathways. Additionally, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has shown promising therapeutic potential in various disease models, which makes it a valuable compound for drug discovery research. However, one of the limitations of 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are numerous future directions for 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide research. One potential direction is to explore its therapeutic potential in additional disease models, such as cardiovascular disease and autoimmune disorders. Another direction is to investigate the structure-activity relationship of 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide and develop more potent and selective PTP inhibitors. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide and its downstream effects on cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes research, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(3-methylsulfanylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S2/c1-26-17-6-2-5-16(12-17)21-19(23)14-4-3-11-22(13-14)27(24,25)18-9-7-15(20)8-10-18/h2,5-10,12,14H,3-4,11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRZSKLZGCHDHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4178262.png)
![2-methyl-4-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole](/img/structure/B4178263.png)

![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-tert-butylbenzamide](/img/structure/B4178288.png)
![4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B4178296.png)
![4-methoxy-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzamide](/img/structure/B4178302.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4178304.png)
![2-(1-{[(2-methoxyphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide](/img/structure/B4178310.png)
![methyl 4-[5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoate](/img/structure/B4178312.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4178320.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4178325.png)
![N-ethyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-naphthalenesulfonamide](/img/structure/B4178347.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethyl-6-methylphenyl)glycinamide](/img/structure/B4178357.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide](/img/structure/B4178363.png)